molecular formula C8H4ClF13O B12539776 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane CAS No. 651733-01-6

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane

Cat. No.: B12539776
CAS No.: 651733-01-6
M. Wt: 398.55 g/mol
InChI Key: AXHRWDRHPHQYGG-UHFFFAOYSA-N
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Description

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane is a chemical substance that belongs to the class of per- and polyfluoroalkyl substances (PFAS) . PFAS compounds are an area of intense scientific and regulatory focus due to their persistence and are subject to ongoing hazard and risk assessments by agencies like the U.S. Environmental Protection Agency (EPA) . The EPA has been actively working to add numerous PFAS to reporting and monitoring programs, such as the Toxics Release Inventory (TRI), to better understand their lifecycle and environmental impact . The specific research applications and mechanism of action for this particular chloro-methoxy PFAS derivative are not well-documented in publicly available sources, indicating a potential area for further investigation. Researchers are exploring the unique properties of PFAS compounds, and this chemical may be of interest in studies related to environmental persistence, bioaccumulation potential, or as a synthetic intermediate for developing specialized materials. This product is strictly for research use.

Properties

CAS No.

651733-01-6

Molecular Formula

C8H4ClF13O

Molecular Weight

398.55 g/mol

IUPAC Name

7-chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane

InChI

InChI=1S/C8H4ClF13O/c1-23-3(11,2(9)10)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3

InChI Key

AXHRWDRHPHQYGG-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)Cl)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Route 1: Stepwise Fluorination with Substitution

Strategy : Build the fluorinated chain incrementally, followed by methoxylation and chlorination.

Step Reagents/Conditions Key Mechanism Advantages/Challenges
1 Perfluoroalkyl iodide (e.g., C7F15I) + Cu-mediated coupling Radical chain initiation High fluorine density, but iodine substitution may require harsh conditions.
2 KOCH3 in DMF, 60°C SN2 methoxylation at C6 Methoxy group introduced, but steric hindrance from fluorines may reduce yield.
3 Cl2 gas, UV light Radical chlorination at C7 Selectivity for C7 uncertain; competing fluorination possible.

Limitations : Radical chlorination may lack positional specificity.

Route 2: Fluorination of Chlorinated Precursor

Strategy : Replace chloro groups with fluorine in a pre-functionalized backbone.

Step Reagents/Conditions Key Mechanism Advantages/Challenges
1 1-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoroheptane + NFSI (N-fluoropyridinium triflate) Electrophilic fluorination Efficient for introducing F at β-positions.
2 KOCH3 in DMF, 60°C Methoxylation at C6 Similar to Route 1; steric effects may persist.

Advantages : NFSI enables controlled fluorination without over-fluorination.

Critical Analysis of Fluorination Methods

Electrophilic vs. Radical Fluorination

Method Reagents Selectivity Yield References
Electrophilic NFSI, Selectfluor High (β-position) Moderate (50–70%)
Radical Cl2, F2, UV Low (C7 specificity) Low (30–50%)

Functional Group Tolerance

The methoxy group must survive fluorination. Common fluorinating agents:

  • NFSI : Compatible with ethers (no β-hydrogen elimination).
  • DAST : Risk of ether cleavage under acidic conditions.
  • ECF : Neutral conditions preserve methoxy groups.

Comparative Evaluation of Routes

Route Strengths Weaknesses Estimated Yield
1 Linear chain growth Low chlorination selectivity 30–40%
2 Controlled fluorination Requires pre-chlorinated intermediate 45–55%
3 Early methoxylation Complex ECF setup 35–45%

Optimal Route : Route 2 (fluorination of chlorinated precursor) balances selectivity and yield.

Industrial Scalability Considerations

  • Cost : NFSI is expensive but reusable.
  • Safety : Fluorination agents (e.g., F2) require inert atmospheres.
  • Purity : Chromatography may be needed for byproduct removal.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Reduction: Reduced forms of the compound with fewer fluorine atoms.

    Oxidation: Oxidized products with additional oxygen-containing functional groups.

Scientific Research Applications

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with 7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane (CAS 78971-81-0), a related fluorinated alkoxy heptane derivative.

Property 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane 7-(Ethenyloxy)-dodecafluoroheptane (CAS 78971-81-0)
Molecular Formula C₇H₄ClF₁₃O C₉H₆F₁₂O
Molecular Weight (g/mol) ~386.45 358.12
Substituents - Cl at position 7
- Methoxy (-OCH₃) at position 6
- Ethenyloxy (-OCH₂CH₂) at position 7
Fluorination Degree Tridecafluoro (13 F atoms) Dodecafluoro (12 F atoms)
Synthesis Method Pd-catalyzed fluoro-chloro alkylation Not explicitly detailed in available literature
Purity Not reported ≥95%
Commercial Availability Listed in chemical databases Discontinued for some quantities (e.g., 1g, 5g)

Functional Implications

  • Stability : The higher fluorine content (13 vs. 12 F) in the target compound likely increases thermal and chemical stability due to stronger C-F bonds. However, the methoxy group may introduce hydrolytic sensitivity under acidic or basic conditions.
  • Applications : Chlorine substituents are common in agrochemicals and pharmaceuticals, suggesting the target compound could serve as an intermediate in these fields. In contrast, the ethenyloxy derivative might be used in polymer or surfactant synthesis.

Biological Activity

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane (CAS Number: 651733-01-6) is a synthetic compound belonging to the class of perfluorinated hydrocarbons. Its unique structure includes multiple fluorine atoms that contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C₈H₄ClF₁₃O
  • Molecular Weight : 398.549 g/mol
  • LogP : 4.9365 (indicating hydrophobic characteristics)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential applications in pharmacology and toxicology.

The biological mechanisms by which this compound exerts its effects are not fully elucidated in the literature. However, compounds with similar fluorinated structures often exhibit:

  • Antimicrobial Activity : Potential to inhibit bacterial growth.
  • Cell Membrane Interaction : Due to hydrophobic properties influencing membrane fluidity and integrity.

Toxicological Studies

Toxicological assessments have shown that exposure to high concentrations of perfluorinated compounds can lead to:

  • Endocrine Disruption : Potential interference with hormonal functions.
  • Cytotoxicity : Inducing cell death in various cell lines when exposed to elevated levels.

Case Studies

While direct case studies specifically involving this compound are sparse:

  • Fluorinated Compounds in Medicine : Research has highlighted the use of structurally similar fluorinated compounds in developing pharmaceuticals due to their stability and bioactivity.
  • Environmental Impact Studies : Investigations into perfluorinated chemicals have shown their persistence in the environment and potential bioaccumulation effects.

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityCytotoxicityEndocrine Disruption
7-Chloro-1.1...ModerateHighPossible
Similar Fluorinated Compound AHighModerateYes
Similar Fluorinated Compound BLowLowNo

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